molecular formula C16H26N2O B10889789 1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine

1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B10889789
M. Wt: 262.39 g/mol
InChI Key: AKVZZAUKYKHSLD-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features an ethoxybenzyl group and a propan-2-yl group attached to the piperazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-(propan-2-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethoxybenzyl)-4-(propan-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)-4-(propan-2-yl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

    1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine:

    1-(4-Nitrobenzyl)-4-(propan-2-yl)piperazine: The presence of a nitro group can introduce different electronic effects and reactivity patterns.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C16H26N2O/c1-4-19-16-7-5-15(6-8-16)13-17-9-11-18(12-10-17)14(2)3/h5-8,14H,4,9-13H2,1-3H3

InChI Key

AKVZZAUKYKHSLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(C)C

Origin of Product

United States

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